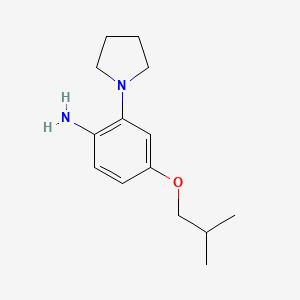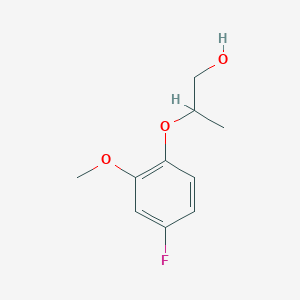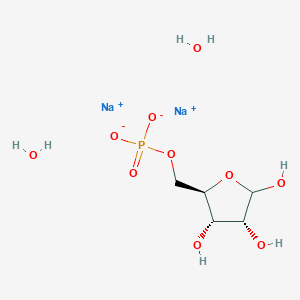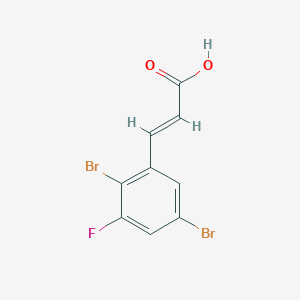
3,6,9,12,15-Pentaoxahexacosan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,9,12,15-Pentaoxahexacosan-1-ol is a chemical compound with the molecular formula C21H44O6. It is a member of the polyethylene glycol family, characterized by the presence of multiple ether linkages. This compound is known for its unique structure, which includes five oxygen atoms interspersed within a long carbon chain, ending with a hydroxyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15-Pentaoxahexacosan-1-ol typically involves the stepwise addition of ethylene oxide to a suitable initiator, such as a long-chain alcohol. The reaction is usually carried out under controlled conditions, with the presence of a catalyst like potassium hydroxide to facilitate the polymerization process. The reaction conditions often include moderate temperatures and pressures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of high-purity ethylene oxide and stringent purification processes further enhances the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,6,9,12,15-Pentaoxahexacosan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding ethers or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as ethers, esters, and amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,6,9,12,15-Pentaoxahexacosan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is employed in the study of membrane dynamics and protein-lipid interactions.
Medicine: It serves as a solubilizing agent for hydrophobic drugs, enhancing their bioavailability.
Industry: The compound is utilized in the formulation of cosmetics, lubricants, and surfactants due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of 3,6,9,12,15-Pentaoxahexacosan-1-ol involves its interaction with various molecular targets. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can form hydrogen bonds with proteins and other biomolecules, influencing their stability and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6,9,12,15-Pentaoxaoctacosan-1-ol: Similar in structure but with a longer carbon chain.
3,6,9,12,15-Pentaoxaheptadecan-1-ol: A shorter chain analog with similar properties.
3,6,9,12,15-Pentaoxatetracosan-1-ol: Another analog with a slightly different chain length.
Uniqueness
3,6,9,12,15-Pentaoxahexacosan-1-ol is unique due to its specific chain length and the number of ether linkages, which confer distinct physicochemical properties. These properties make it particularly suitable for applications requiring precise control over solubility and interaction with biological membranes.
Propriétés
Numéro CAS |
92691-26-4 |
|---|---|
Formule moléculaire |
C21H44O6 |
Poids moléculaire |
392.6 g/mol |
Nom IUPAC |
2-[2-[2-[2-(2-undecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C21H44O6/c1-2-3-4-5-6-7-8-9-10-12-23-14-16-25-18-20-27-21-19-26-17-15-24-13-11-22/h22H,2-21H2,1H3 |
Clé InChI |
CKWBDGZSZXLHRJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCOCCOCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-chloro-1-(2,6-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13726537.png)

![6'-(Cyclopropylmethoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B13726553.png)
![4-[1-(4-Cyclohexyl-3-trifluoromethyl-benzyloxyimino)-ethyl]-2-ethyl-benzaldehyde](/img/structure/B13726559.png)










